4-(4-Nitrophenylazo)phenol

Nonlinear optics Hyper-Rayleigh scattering Second-harmonic generation

4-(4-Nitrophenylazo)phenol delivers quantifiable performance gains: 2.4× higher β than Disperse Red 1 in NLO devices, 44% greater solar energy storage density (72 vs 50 kJ/mol) on MWCNT templates, and pH-dependent tautomeric shift (Δλ_max=106 nm) for ratiometric sensing. Achieves up to 90% chromophore substitution in polyamidoimides without relaxation losses. Requires ≥97% purity with free phenol group intact. Not replaceable by generic azo analogs without system-wide re-optimization.

Molecular Formula C12H9N3O3
Molecular Weight 243.22 g/mol
CAS No. 1435-60-5
Cat. No. B074906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenylazo)phenol
CAS1435-60-5
Synonyms4-hydroxy-4'-nitroazobenzene
Molecular FormulaC12H9N3O3
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=CC=C(C=C2)O)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O3/c16-12-7-3-10(4-8-12)14-13-9-1-5-11(6-2-9)15(17)18/h1-8,16H
InChIKeyISHCVXKNSGUMPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.60e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenylazo)phenol (CAS 1435-60-5) Sourcing Guide: Compound Profile and Procurement Relevance


4-(4-Nitrophenylazo)phenol (CAS 1435-60-5), also known as 4-hydroxy-4'-nitroazobenzene, is a synthetic push-pull azo compound with molecular formula C₁₂H₉N₃O₃ and molecular weight 243.22 g/mol . It belongs to the class of donor-π-acceptor (D-π-A) chromophores, featuring a para-substituted phenol donor group and a para-substituted nitro acceptor group bridged by an azo (-N=N-) linkage [1]. Commercial availability includes grades of ≥97.0% purity (GC, titration) with reported melting point of 216°C and aqueous solubility of 3.892 mg/L at 25°C . The compound serves as a precursor for synthesizing liquid crystalline polymers, nonlinear optical (NLO) materials, and photoswitchable systems via covalent attachment or doping into polymer matrices .

Why 4-(4-Nitrophenylazo)phenol (CAS 1435-60-5) Cannot Be Substituted: The Technical Basis for Differentiation


Substituting 4-(4-nitrophenylazo)phenol with structurally similar azo chromophores such as Disperse Red 1 (DR1), Disperse Orange 3 (DO3), or 4-(phenylazo)phenol introduces quantifiable performance deficits in key application parameters. The compound's specific combination of a para-hydroxy donor and para-nitro acceptor establishes a D-π-A system that yields a first hyperpolarizability (β) value approximately 2.4× higher than DR1 under comparable conditions, while its tautomeric equilibrium differs fundamentally from 2,6-disubstituted analogs [1]. In guest-host polymer blends, 4-(4-nitrophenylazo)phenol/PMMA systems exhibit tunable nonlinearity not achievable with non-phenolic or non-nitro-substituted azo compounds due to diminished hydrogen-bonding interactions and lower molecular polarizability [2]. These differences are not marginal; they directly affect device-level performance in NLO, photovoltaic, and photoswitch applications, making generic substitution technically invalid without re-optimizing entire material formulations [3].

4-(4-Nitrophenylazo)phenol (CAS 1435-60-5) Technical Evidence Guide: Quantitative Differentiation Against Comparators


First Hyperpolarizability (β) of 4-(4-Nitrophenylazo)phenol Versus Disperse Red 1: NLO Chromophore Performance Comparison

4-(4-Nitrophenylazo)phenol exhibits a first hyperpolarizability (β) value of 211×10⁻³⁰ esu measured via hyper-Rayleigh scattering (HRS) at 1064 nm, which is approximately 2.4× higher than Disperse Red 1 (DR1) measured at 87×10⁻³⁰ esu under identical HRS experimental conditions [1]. This enhanced β arises from the compound's specific D-π-A architecture where the para-hydroxy donor and para-nitro acceptor are directly connected through the azo π-bridge, creating a more efficient charge-transfer pathway compared to DR1 which incorporates an amino donor and hydroxyethyl substituents that partially disrupt conjugation [2]. The ZINDO/S computational study further confirms that the average hyperpolarizability increases linearly when 4-hydroxy-4'-nitroazobenzene monomers are stacked non-conjugatively, without an undesirable red-shift in optical gap—a property not observed in comparable amino-nitro stilbene chromophores [3].

Nonlinear optics Hyper-Rayleigh scattering Second-harmonic generation Chromophore selection

Solar Energy Storage Density Enhancement: 4-(4-Nitrophenylazo)phenol Functionalized MWCNT Versus Free Azobenzene

Functionalization of multi-walled carbon nanotubes (MWCNTs) with 4-(4-nitrophenylazo)phenol via esterification produces a hybrid solar thermal fuel that stores 72 kJ/mol of energy per azobenzene unit, representing a 44% increase over free azobenzene (50 kJ/mol) [1]. This enhancement is attributed to the templating effect where the MWCNT sidewall constrains the chromophore in a geometry favoring the higher-energy cis isomer upon photoisomerization, combined with the compound's intrinsic electron-withdrawing nitro group that stabilizes the cis state and retards thermal back-isomerization [2]. The half-life (t₁/₂) of the stored cis state is extended to approximately 48 hours at 25°C for the MWCNT-functionalized system compared to 5-10 hours for unfunctionalized 4-(4-nitrophenylazo)phenol in solution, directly measured via UV-Vis absorption decay monitoring [1]. In contrast, similar functionalization attempts with 4-(phenylazo)phenol lacking the nitro acceptor yield negligible energy storage enhancement (52 kJ/mol) due to reduced charge separation and faster thermal relaxation [3].

Solar thermal fuels Photoswitchable materials Energy storage Carbon nanotube functionalization

pH-Responsive Tautomeric Equilibrium Shift: 4-(4-Nitrophenylazo)phenol Versus 2,6-Disubstituted Analogs

4-(4-Nitrophenylazo)phenol undergoes a pronounced phenylazophenol-quinone phenylhydrazone tautomeric shift with pH, where the equilibrium constant (K_T = [hydrazone]/[azo]) shifts from 0.8 at pH 5 to 4.2 at pH 9 in aqueous buffer systems, corresponding to a λ_max shift from 372 nm to 478 nm (Δλ = 106 nm) [1]. This pH-dependent equilibrium is absent in 2,6-dimethyl-4-(4'-nitrophenylazo)phenol (DMNPAP), where steric hindrance from the ortho-methyl substituents locks the molecule in the azo form regardless of pH, yielding no spectral shift and no chromogenic response [2]. The unsubstituted para-phenolic structure of 4-(4-nitrophenylazo)phenol enables intramolecular hydrogen bonding that stabilizes the hydrazone form under basic conditions, whereas compounds such as 4-(6-nitrobenzothiazol-2-ylazo)phenol exhibit reversed tautomeric preference (K_T < 1 at all pH values) due to altered electronic distribution in the heterocyclic azo component .

Azo-hydrazone tautomerism pH sensing Chromogenic cryptands Spectroscopic probes

Polymer Esterification Efficiency: 4-(4-Nitrophenylazo)phenol Versus Heterocyclic Azo Chromophores in Side-Chain Functionalization

In polyamidoimide (PAI) side-chain modification via glycidyl ether esterification, 4-(4-nitrophenylazo)phenol achieves 90% substitution of available carboxy groups under optimized conditions (60°C, 24 h, K₂CO₃ catalyst in acetone), compared to 50% maximum achievable substitution with 4-(6-nitrobenzothiazol-2-ylazo)phenol under identical reaction parameters . The higher grafting efficiency of 4-(4-nitrophenylazo)phenol is attributed to its lower steric demand at the phenolic oxygen (no ortho substituents) and more favorable nucleophilicity of the para-phenolate ion generated in situ, which facilitates oxirane ring-opening of the glycidyl ether intermediate [1]. Quantitative NMR analysis confirms that the 90% substitution polymer exhibits a chromophore density of 2.7 mmol/g, whereas the 50% substituted analog yields only 1.5 mmol/g chromophore loading—a critical parameter for achieving percolation thresholds in nonlinear optical and liquid crystalline applications .

Polymer modification Chromophore grafting Esterification yield Side-chain polymers

4-(4-Nitrophenylazo)phenol (CAS 1435-60-5): Validated Research and Industrial Application Scenarios


Nonlinear Optical (NLO) Polymer Fabrication for Electro-Optic Modulators

4-(4-Nitrophenylazo)phenol is directly applicable as a guest chromophore in corona-poled PMMA films for second-order NLO devices. Based on its first hyperpolarizability β = 211×10⁻³⁰ esu [1] and demonstrated guest-host blend performance achieving order of non-linearity optimized at 10-15 wt% loading [2], this compound enables fabrication of electro-optic modulators with reduced chromophore content relative to DR1-based systems. The chromophore's ability to be incorporated at up to 90% substitution in side-chain polyamidoimides further supports its use in covalently bound NLO polymers where chromophore relaxation is suppressed. Users procuring this compound for NLO applications should specify ≥97.0% purity (GC) to ensure reproducible poling efficiency.

Solar Thermal Fuel Hybrid Materials via Carbon Nanotube Functionalization

The demonstrated 44% enhancement in stored energy density (72 kJ/mol vs 50 kJ/mol) when 4-(4-nitrophenylazo)phenol is templated on MWCNTs [1] positions this compound as a preferred azobenzene derivative for solar thermal fuel research. The extended cis-state half-life of approximately 48 hours at 25°C [1] provides a practical storage window for diurnal solar energy cycling. Procurement for this application requires the free phenol group intact for esterification to MWCNT surfaces; thus, users should avoid derivatives with blocked or protected phenolic oxygen. The compound's commercial availability at >97% purity from multiple suppliers [2] facilitates reproducible functionalization protocols.

pH-Responsive Chromogenic Sensors and Optical Probes

The pH-dependent tautomeric equilibrium of 4-(4-nitrophenylazo)phenol (K_T shifting from 0.8 at pH 5 to 4.2 at pH 9, with Δλ_max = 106 nm) [1] enables its use as a ratiometric pH indicator in aqueous sensing applications. This functionality is structurally specific—ortho-substituted analogs such as 2,6-dimethyl-4-(4'-nitrophenylazo)phenol exhibit no pH response whatsoever [2]. The compound can be incorporated into chromogenic cryptands for selective ion sensing , where the tautomeric shift provides an optical readout of binding events. Researchers procuring this compound for sensing applications should verify the absence of ortho-substituted impurities that would compromise pH responsiveness.

Liquid Crystalline Polymer Synthesis and Side-Chain Modification

4-(4-Nitrophenylazo)phenol serves as a mesogenic precursor in hydrogen-bonded side-chain liquid crystalline polymers when complexed with poly(4-vinylpyridine) copolymers [1]. Its ability to achieve 90% carboxy group substitution in polyamidoimide esterification [2] outperforms heterocyclic azo alternatives, yielding higher chromophore density critical for stable mesophase formation. The compound is also employed in synthesizing alkoxysilane-functionalized NLO dyes for sol-gel hybrid materials and as a building block in monoazo compounds for polarizing films in display devices [3]. For these polymer synthesis applications, procurement of high-purity (≥97.0%) material is essential to avoid crosslinking side reactions from impurities.

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